3'-Chloro-4'-n-propoxypropiophenone

Description

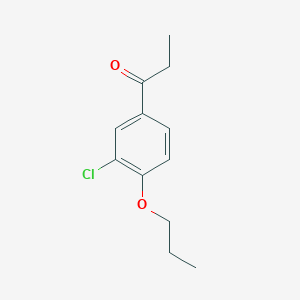

3'-Chloro-4'-n-propoxypropiophenone is an aromatic ketone derivative characterized by a propiophenone backbone substituted with a chlorine atom at the 3' position and an n-propoxy group at the 4' position of the phenyl ring.

Properties

IUPAC Name |

1-(3-chloro-4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-7-15-12-6-5-9(8-10(12)13)11(14)4-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGRUGIZJLITOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)CC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-4'-n-propoxypropiophenone typically involves the following steps:

Chlorination: The starting material, propiophenone, undergoes chlorination to introduce the chloro group at the 3' position.

Propoxylation: The chlorinated product is then subjected to a propoxylation reaction, where a propoxy group is introduced at the 4' position.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-4'-n-propoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can replace the chloro or propoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: 3'-Chloro-4'-n-propoxybenzoic acid

Reduction: 3'-Chloro-4'-n-propoxypropanol

Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3'-Chloro-4'-n-propoxypropiophenone is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

Biology: The compound is employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

3'-Chloro-4'-n-propoxypropiophenone is compared with similar compounds such as 3'-Chloropropiophenone and 3'-Chloro-4'-fluoropropiophenone. While these compounds share structural similarities, this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

3'-Chloro-4'-methoxypropiophenone

- Structural Difference : Methoxy (OCH₃) vs. n-propoxy (OCH₂CH₂CH₃).

- Impact :

- Lipophilicity : The n-propoxy group increases lipophilicity (higher logP) compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.

- Synthesis : Methoxy groups are typically introduced via methylation, while n-propoxy requires longer-chain alkylation agents, which may affect reaction yields or purification steps .

3'-Chloro-4'-ethoxypropiophenone

- Structural Difference : Ethoxy (OCH₂CH₃) vs. n-propoxy.

- Impact :

- Boiling Point : Ethoxy derivatives may have lower boiling points than n-propoxy analogs due to reduced molecular weight.

- Steric Effects : The bulkier n-propoxy group could hinder electrophilic substitution reactions at the 4' position.

Halogen Substitution Variations

4'-n-Propoxypropiophenone (No Chloro Substituent)

- Structural Difference : Absence of 3'-chloro group.

- Electronic Effects: The n-propoxy group’s electron-donating nature dominates, increasing electron density on the phenyl ring.

Core Structure Variations

3'-Chloro-4'-n-propoxyacetophenone

- Structural Difference: Acetophenone (COCH₃) vs. propiophenone (COCH₂CH₃).

- Impact: Ketone Reactivity: The longer alkyl chain in propiophenone may slightly reduce carbonyl reactivity due to inductive effects. Physical Properties: Propiophenone derivatives generally have higher molecular weights and melting points than acetophenone analogs.

Research Findings and Gaps

- Synthetic Routes: Evidence from analogs like 2-Amino-1-(3'-chloro-4'-methoxyphenyl)-tetrahydroindole-3-carbonitrile suggests that alkoxy and chloro substituents can be introduced sequentially, with recrystallization (e.g., ethanol) as a common purification step .

Biological Activity

3'-Chloro-4'-n-propoxypropiophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: [Not provided]

- Molecular Formula: C12H13ClO2

- Molecular Weight: 236.68 g/mol

The compound features a chloro substituent at the 3' position and a propoxy group at the 4' position of the propiophenone backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the chloro and propoxy groups can enhance its binding affinity to specific receptors and enzymes, potentially modulating various biochemical pathways.

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Receptor Modulation: It is hypothesized that this compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially demonstrating neuroprotective effects.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer potential of structurally related compounds. The findings indicated that:

- Cell Line Testing: Various derivatives displayed cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells.

- Mechanism Insights: The study proposed that these compounds induce apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast) |

| Compound B | 20 | PC-3 (Prostate) |

| This compound | TBD | TBD |

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested:

- Reduction in Oxidative Stress: Compounds reduced markers of oxidative stress in neuronal cells.

- Neuroinflammation Modulation: The compounds inhibited pro-inflammatory cytokines, indicating potential therapeutic benefits in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.